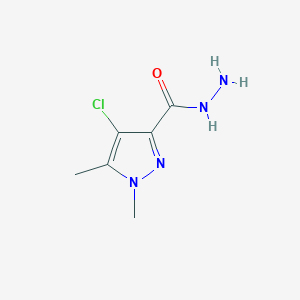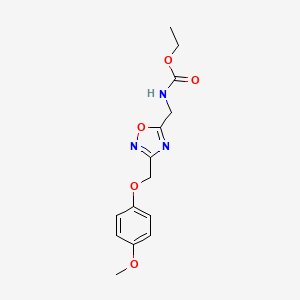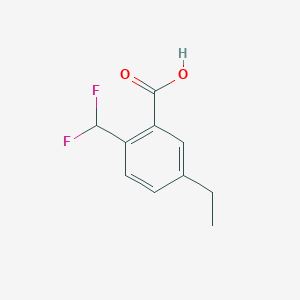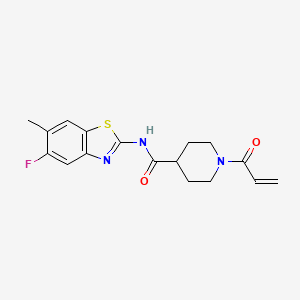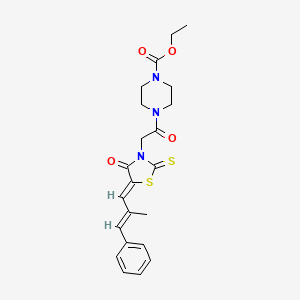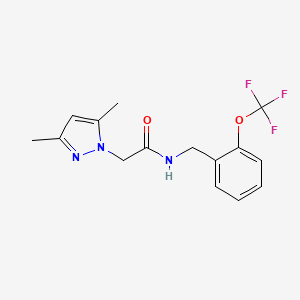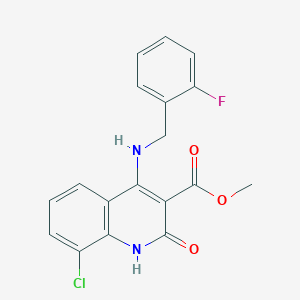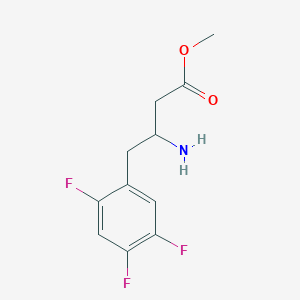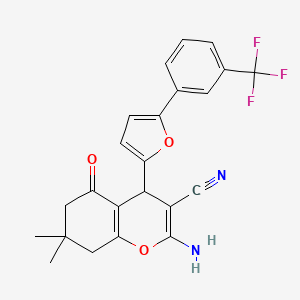
2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention in recent years due to their potential pharmacological properties .
Synthesis Analysis
Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a furan ring attached to a phenyl group that is substituted with a trifluoromethyl group. The core structure is a tetrahydrochromene ring, which is further substituted with an amino group and a nitrile group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are multicomponent reactions involving aldehydes or isatin, malononitrile, and β-ketoesters . These reactions can be catalyzed by various catalysts .Wissenschaftliche Forschungsanwendungen
Crystallographic Analysis
Research has been conducted on the crystal structures of similar tetrahydrochromene carbonitriles, revealing detailed insights into their molecular conformations. For instance, studies have shown that these compounds can crystallize in triclinic and monoclinic systems, exhibiting significant deviations from planarity and adopting boat conformations in their pyran rings. Such analyses are crucial for understanding the molecular interactions and stability of these compounds, potentially guiding their application in material science and molecular engineering (Sharma et al., 2015).
Synthetic Methodologies
The synthesis of tetrahydrochromene derivatives has been explored through various chemical reactions, demonstrating the versatility of these compounds in organic synthesis. Techniques such as oxidative difunctionalisation and electrocatalytic multicomponent assembling have been employed to create a range of derivatives with high yields. These synthetic approaches not only expand the chemical repertoire of tetrahydrochromene compounds but also open new avenues for the development of pharmaceuticals and agrochemicals (Nagamani et al., 2019), (Vafajoo et al., 2014).
Antimicrobial Activity
Some studies have focused on evaluating the antimicrobial efficacy of tetrahydrochromene derivatives. These compounds have been tested against various bacterial and fungal strains, showing promising results as potential antibacterial and antifungal agents. This suggests a potential application in the development of new antimicrobial drugs, addressing the growing concern over antibiotic resistance (Moshafi et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-6,8-dihydro-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3/c1-22(2)9-15(29)20-18(10-22)31-21(28)14(11-27)19(20)17-7-6-16(30-17)12-4-3-5-13(8-12)23(24,25)26/h3-8,19H,9-10,28H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGBGGXLHMAUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

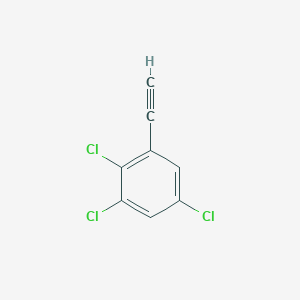
methanone](/img/structure/B2471387.png)
![tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate](/img/structure/B2471388.png)
![N-(4-isopropylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2471389.png)

